2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound categorized within the piperidine class of chemicals. It has a molecular formula of and a molecular weight of approximately 331.9 g/mol. This compound features a unique structure characterized by a piperidine ring that is substituted with a benzylphenoxyethyl group, which contributes to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The synthesis of 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride typically involves a two-step process:
The molecular structure of 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride can be represented as follows:
InChI=1S/C20H25NO.ClH/c1-2-6-17(7-3-1)16-18-9-11-20(12-10-18)22-15-13-19-8-4-5-14-21-19;/h1-3,6-7,9-12,19,21H,4-5,8,13-16H2;1H
XFBPPGWAXQESSM-UHFFFAOYSA-N
.2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in drug development.
The physical properties include:
Key chemical properties include:
Relevant data indicates that this compound may exhibit irritant properties upon exposure .
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride has several scientific applications:
This compound represents an important area of study within medicinal chemistry due to its unique structural features and potential biological activities. Further research will likely elucidate its full range of applications and mechanisms of action.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2